4-amino-3-(4-methoxyphenyl)-N-phenethylisothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-amino-3-(4-methoxyphenyl)-N-phenethylisothiazole-5-carboxamide” is a complex organic molecule that contains an isothiazole ring, which is a type of heterocyclic compound . The molecule also contains an amide group (-CONH2), a methoxy group (-OCH3), and an amino group (-NH2), attached to different positions of the aromatic rings .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined experimentally, typically using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of polar groups like the amide and amino groups could make this compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Pharmacological Modulators and Their AMPK-Independent Effects
Research on compounds like AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside) suggests that similar compounds could have significant biological activities. Although initially used as AMPK activators, AICAr and related compounds have shown AMPK-independent effects, particularly in metabolism, exercise, and cancer studies. This indicates that compounds with similar molecular structures might also exhibit multifaceted biological activities beyond their primary targets, which could be of interest in developing new pharmacological agents (Visnjic et al., 2021).
Antitumor Activity of Imidazole Derivatives
The antitumor properties of imidazole derivatives highlight the potential therapeutic applications of structurally related compounds. Given the broad range of biological activities exhibited by imidazole derivatives, including antitumor effects, compounds like "4-amino-3-(4-methoxyphenyl)-N-phenethylisothiazole-5-carboxamide" could be explored for their potential antitumor activities. This could lead to the development of new antitumor drugs or compounds with various biological properties (Iradyan et al., 2009).
Environmental and Pharmaceutical Applications
Studies on the removal of pharmaceutical pollutants, like sulfamethoxazole, from aqueous solutions using cleaner techniques, provide insights into the environmental applications of related compounds. Such research highlights the importance of developing new materials and methods for environmental remediation, particularly in removing persistent organic pollutants from water sources. Compounds with similar chemical functionalities could potentially be designed or utilized in environmental applications, emphasizing sustainability and efficiency (Prasannamedha et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-N-(2-phenylethyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-15-9-7-14(8-10-15)17-16(20)18(25-22-17)19(23)21-12-11-13-5-3-2-4-6-13/h2-10H,11-12,20H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIBSDMVEPIHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.